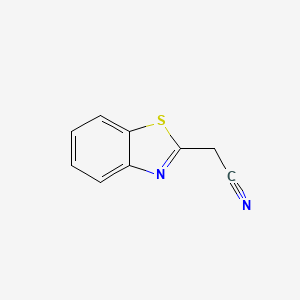

Benzothiazole-2-acétonitrile

Vue d'ensemble

Description

Benzothiazole-2-acetonitrile is a chemical compound with the molecular formula C9H6N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Benzothiazole-2-acetonitrile is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs .

Applications De Recherche Scientifique

Benzothiazole-2-acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzothiazole-2-acetonitrile derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Mécanisme D'action

Target of Action

Benzothiazole-2-acetonitrile, also known as 2-(benzo[d]thiazol-2-yl)acetonitrile, has been found to target MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the normal functioning of the mycobacterial mycolic acid transporter, thereby affecting the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

It’s known that the compound interferes with the mycolic acid transport in mycobacterium tuberculosis, which is crucial for the bacteria’s cell wall synthesis and integrity . Disruption of this pathway can lead to the death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution properties, making them effective therapeutic agents .

Result of Action

The primary result of Benzothiazole-2-acetonitrile’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, the compound disrupts the bacteria’s cell wall synthesis, leading to its death .

Action Environment

The efficacy and stability of Benzothiazole-2-acetonitrile can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the presence of certain analytes, making it a potential fluorescent probe for analyte detection . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzothiazole-2-acetonitrile is typically synthesized by the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile . This reaction involves the formation of a thiazole ring, which is a key structural component of the compound.

Industrial Production Methods: The industrial production of benzothiazole-2-acetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzothiazole-2-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert benzothiazole-2-acetonitrile to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Comparaison Avec Des Composés Similaires

- 2-Aminobenzothiazole

- 2-Mercaptobenzothiazole

- 2-Phenylbenzothiazole

Comparison: Benzothiazole-2-acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other benzothiazole derivatives. For instance, 2-aminobenzothiazole and 2-mercaptobenzothiazole have amino and mercapto groups, respectively, which lead to different chemical behaviors and applications .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321646 | |

| Record name | Benzothiazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56278-50-3 | |

| Record name | 2-Benzothiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56278-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 379416 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056278503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56278-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

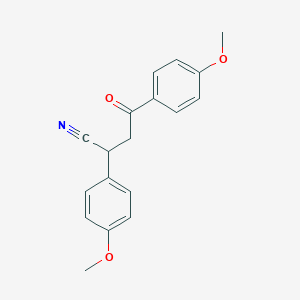

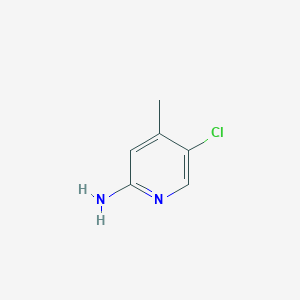

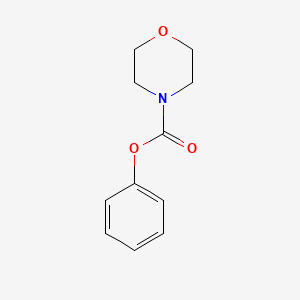

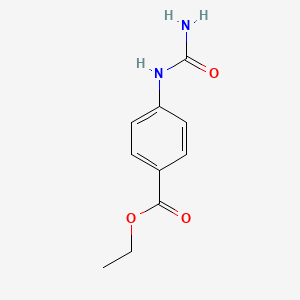

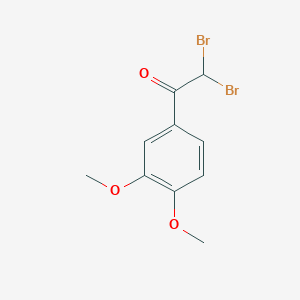

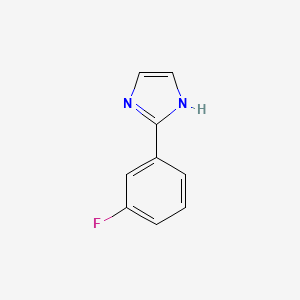

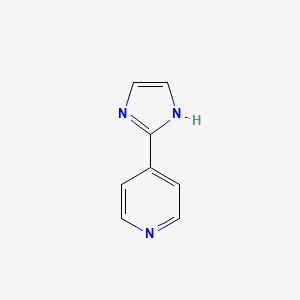

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Benzothiazole-2-acetonitrile?

A1: Benzothiazole-2-acetonitrile serves as a crucial building block in synthesizing various heterocyclic compounds. Research highlights its use in:

- Knoevenagel Condensation: This reaction utilizes Benzothiazole-2-acetonitrile with aromatic aldehydes to create (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These reactions can be performed under microwave irradiation and solvent-free conditions, offering advantages like reduced reaction times and good product yields [, ].

- Pyrazole and Pyrrolo[2,1-b]benzothiazole Synthesis: Reactions with hydrazonoyl chlorides allow for the creation of novel, polysubstituted pyrazole and pyrrolo[2,1-b]benzothiazole derivatives [].

- Triazole Synthesis: Reacting Benzothiazole-2-acetonitrile with 2-nitrophenyl azide yields 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. This triazole shows potential for antiproliferative activity and further ring annulation reactions [].

Q2: Are there any catalytic systems where Benzothiazole-2-acetonitrile plays a significant role?

A2: While not a catalyst itself, Benzothiazole-2-acetonitrile acts as a reactant in systems where catalysis is crucial. For example:

- Deep Eutectic Solvents: Choline chloride and urea-based deep eutectic solvents have been successfully employed as efficient catalytic systems for Knoevenagel condensations involving Benzothiazole-2-acetonitrile []. This highlights the compound's compatibility with greener and more sustainable catalytic approaches.

- Nano-Fe3O4 Encapsulated-Silica Particles: These particles, functionalized with a primary amine, effectively catalyze Knoevenagel condensations using Benzothiazole-2-acetonitrile. The magnetic properties of the catalyst allow for easy separation and recyclability, making it a practical choice for large-scale synthesis [].

Q3: How does the structure of Benzothiazole-2-acetonitrile relate to its applications in materials science?

A3: The presence of the benzothiazole and acetonitrile moieties in Benzothiazole-2-acetonitrile influences its electronic properties, making it valuable in materials science:

- Naphthalenediimide Derivatives: Incorporating Benzothiazole-2-acetonitrile into naphthalenediimide (NDI) structures leads to materials with desirable electron transport properties []. These NDI derivatives show promise in organic field-effect transistors (OFETs) and perovskite solar cells due to their tunable energy levels and strong electron affinities [].

Q4: What analytical techniques are typically used to characterize Benzothiazole-2-acetonitrile and its derivatives?

A4: Common techniques for analysis include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and configuration of Benzothiazole-2-acetonitrile derivatives, particularly in confirming the E isomer's stability in (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles [].

- UV-Vis Spectroscopy: Employed to characterize the optical properties of Benzothiazole-2-acetonitrile derivatives, especially when incorporated into materials like NDI-based OFETs and perovskite solar cells [].

- Cyclic Voltammetry: This electrochemical technique is valuable for studying the redox properties and determining the energy levels (HOMO/LUMO) of Benzothiazole-2-acetonitrile derivatives, particularly in the context of materials science applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)